molecular formula C7H8BrNO B3318270 3-bromo-1,4-dimethylpyridin-2(1H)-one CAS No. 99314-57-5

3-bromo-1,4-dimethylpyridin-2(1H)-one

Cat. No. B3318270
CAS RN: 99314-57-5
M. Wt: 202.05 g/mol
InChI Key: PLDLJGMZMWYOFE-UHFFFAOYSA-N
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Description

3-bromo-1,4-dimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both a pyridine and a ketone functional group. The synthesis of this compound is relatively simple, and it can be obtained through various methods.

Scientific Research Applications

3-bromo-1,4-dimethylpyridin-2(1H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-bromo-1,4-dimethylpyridin-2(1H)-one is not entirely understood. However, studies have shown that it inhibits the activity of certain enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer drug candidate.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-1,4-dimethylpyridin-2(1H)-one has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer drug candidate.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-bromo-1,4-dimethylpyridin-2(1H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also possesses several biological activities, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-bromo-1,4-dimethylpyridin-2(1H)-one. One of the potential directions is the development of novel drug candidates based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action, which may provide insights into its potential applications and limitations. Additionally, the synthesis of analogs of 3-bromo-1,4-dimethylpyridin-2(1H)-one may lead to the discovery of more potent and selective compounds with improved biological activities.

properties

IUPAC Name

3-bromo-1,4-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDLJGMZMWYOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1,4-dimethylpyridin-2(1H)-one

CAS RN

99314-57-5
Record name 3-bromo-1,4-dimethylpyridin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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